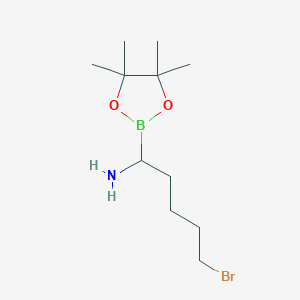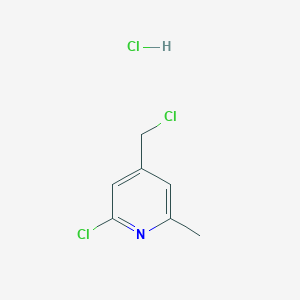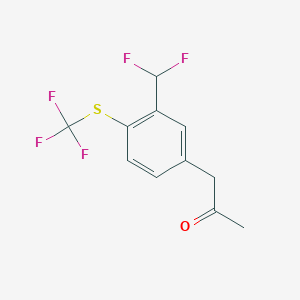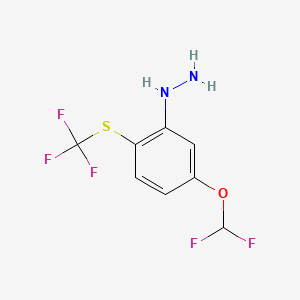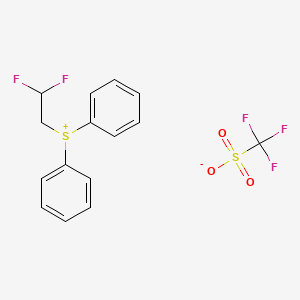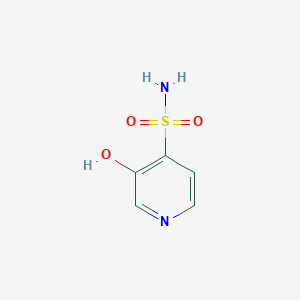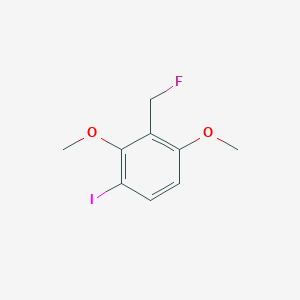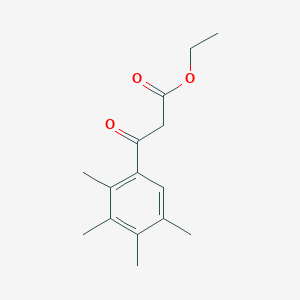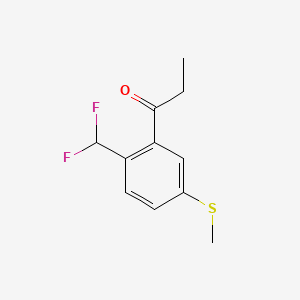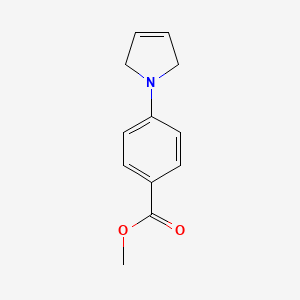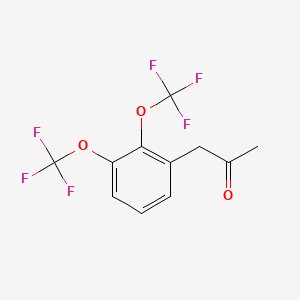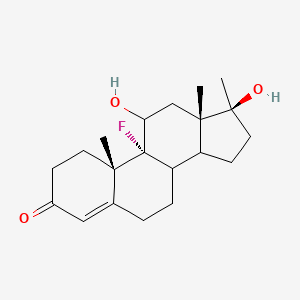
Fluoxymesteron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoxymesterone is a synthetic androgenic anabolic steroid, commonly known under the brand names Halotestin and Ultandren . It is primarily used in the treatment of low testosterone levels in men, delayed puberty in boys, breast cancer in women, and anemia . This compound is taken orally and has strong androgenic effects and moderate anabolic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluoxymesterone is synthesized from 11α-hydroxy-4-androstene-3,17-dione through a series of chemical reactions. The process involves dehydration at the 9 and 11 positions, protection of the ketone group at the 3 position, a Grignard reaction at the 17 position, and hydrolysis protection at the 3 position .
Industrial Production Methods: Industrial production of fluoxymesterone involves high-pressure liquid chromatography for purification and quality control. The compound is preserved in well-closed containers, protected from light, and undergoes rigorous testing to ensure it meets the required purity standards .
Analyse Chemischer Reaktionen
Types of Reactions: Fluoxymesterone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Commonly involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include 5α-dihydrofluoxymesterone and 11-oxofluoxymesterone .
Wissenschaftliche Forschungsanwendungen
Fluoxymesterone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry.
Biology: Investigated for its effects on androgen receptors and protein synthesis.
Medicine: Used in clinical trials for the treatment of hormone receptor-positive metastatic breast cancer.
Wirkmechanismus
Fluoxymesterone works by binding to androgen receptors, which leads to interactions with cellular components involved in protein synthesis . This binding can increase or decrease the synthesis of specific proteins, contributing to its androgenic and anabolic effects . The compound is approximately five times as potent as natural methyltestosterone .
Vergleich Mit ähnlichen Verbindungen
Methyltestosterone: Another synthetic androgenic anabolic steroid, but less potent than fluoxymesterone.
Testosterone: The natural androgen hormone, which fluoxymesterone mimics but with greater potency.
Oxandrolone: A synthetic anabolic steroid with a different profile of anabolic and androgenic effects.
Uniqueness: Fluoxymesterone is unique due to its high oral bioavailability and strong androgenic effects, making it particularly effective in treating conditions related to low testosterone and certain types of breast cancer .
Eigenschaften
Molekularformel |
C20H29FO3 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(9R,10S,13S,17S)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H29FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-16,23-24H,4-9,11H2,1-3H3/t14?,15?,16?,17-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
YLRFCQOZQXIBAB-FPLGDIQVSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CCC3[C@@]2(C(C[C@]4(C3CC[C@]4(C)O)C)O)F |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C)O)C)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


